4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methylpyrimidine
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Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methylpyrimidine is a complex organic compound that belongs to the class of pyrazole-based ligands. These compounds are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research .
Preparation Methods
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methylpyrimidine typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with the appropriate primary amine . The reaction is carried out in a suitable solvent, such as acetonitrile, and may require several days to complete. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include solvents like acetonitrile, catalysts like copper complexes, and varying temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methylpyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming complexes that can catalyze various reactions . The compound’s biological activities are likely due to its ability to interact with cellular components, such as enzymes and receptors, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other pyrazole-based ligands and derivatives, such as:
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methylpyrimidine lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C22H27FN6O |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-2-methylpyrimidine |
InChI |
InChI=1S/C22H27FN6O/c1-15-11-16(2)29(26-15)22-13-21(24-17(3)25-22)28-9-7-27(8-10-28)14-18-5-6-20(30-4)19(23)12-18/h5-6,11-13H,7-10,14H2,1-4H3 |
InChI Key |
XRDABYVZGLXGJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)CC4=CC(=C(C=C4)OC)F)C |
Origin of Product |
United States |
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